N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide involves several steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with hydrazine hydrate and 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death .
Comparison with Similar Compounds
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide can be compared with other benzothiazole derivatives, such as:
N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide: Known for its antimicrobial properties.
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide: Studied for its potential anti-inflammatory effects.
N-(6-Methylbenzo[d]thiazol-2-yl)benzenesulfonamide: Used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H13ClN4O2S2 |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-(4-chloro-2-hydrazinyl-1,3-benzothiazol-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-8-2-4-10(5-3-8)23(20,21)19-9-6-11(15)13-12(7-9)22-14(17-13)18-16/h2-7,19H,16H2,1H3,(H,17,18) |
InChI Key |
CRNDDGFBZMTKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)NN |
Origin of Product |
United States |
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